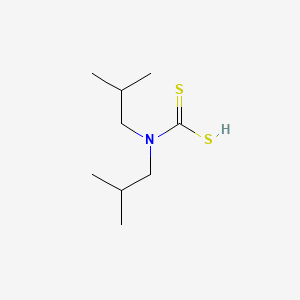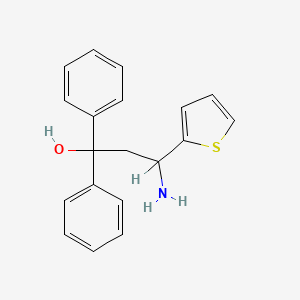
gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol is a compound with the molecular formula C19H19NOS and a molecular weight of 309.45 g/mol This compound is known for its unique structure, which includes a thiophene ring, a gamma-amino group, and two phenyl groups attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Gamma-Amino-alpha,alpha-diphenyl-2-thiophenepropanol can be compared with other similar compounds, such as:
Gamma-Aminobutyric acid (GABA): Both compounds interact with GABA receptors, but this compound has a more complex structure and potentially different pharmacological effects.
Thiophene derivatives: These compounds share the thiophene ring structure but may have different functional groups and biological activities.
Diphenyl derivatives: Compounds with two phenyl groups attached to the alpha carbon, similar to this compound, but with different substituents and properties.
Conclusion
This compound is a compound with a unique structure and diverse potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action have been studied extensively, and it continues to be an area of active research.
Propriétés
Numéro CAS |
73909-06-5 |
|---|---|
Formule moléculaire |
C19H19NOS |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-amino-1,1-diphenyl-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C19H19NOS/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2 |
Clé InChI |
IUQHPFYMCPMSLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(C2=CC=CS2)N)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)
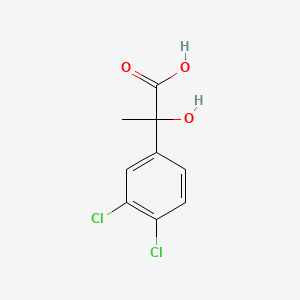
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
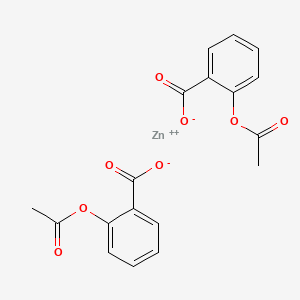
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
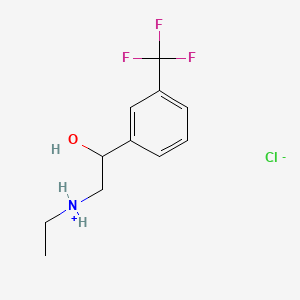

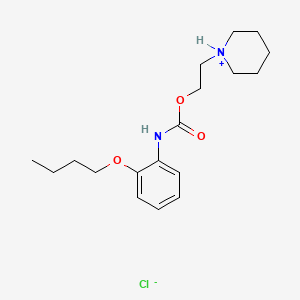
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
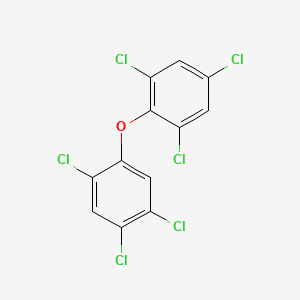
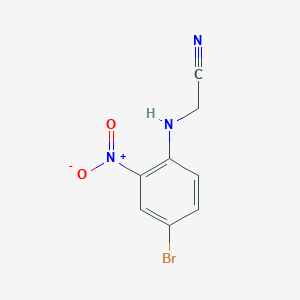
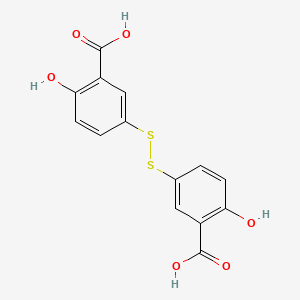
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
